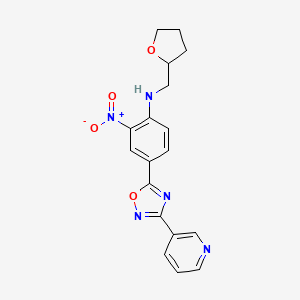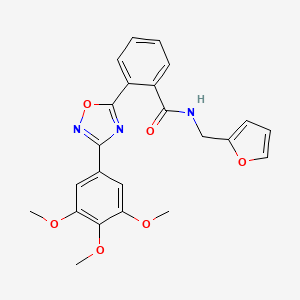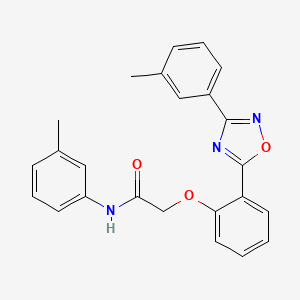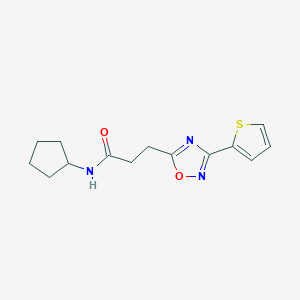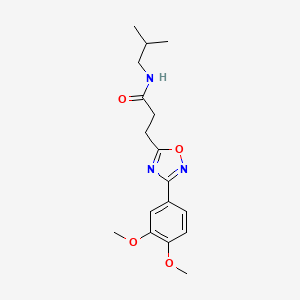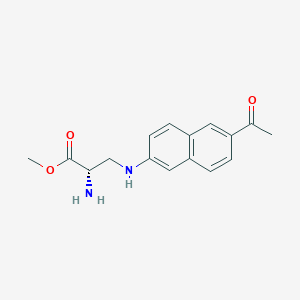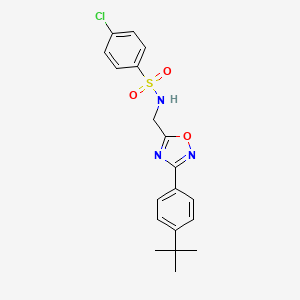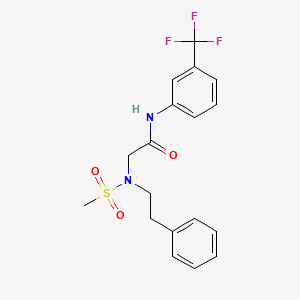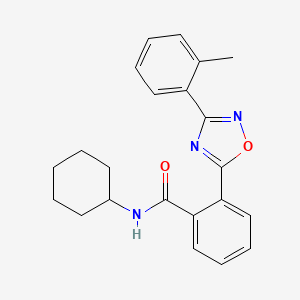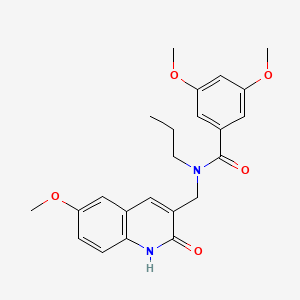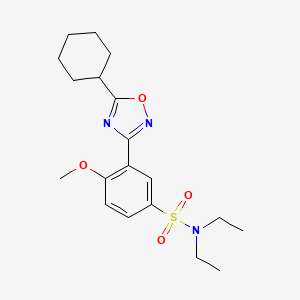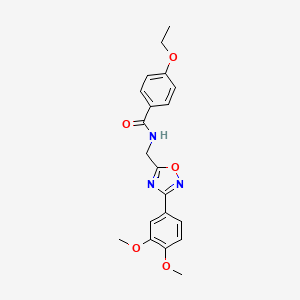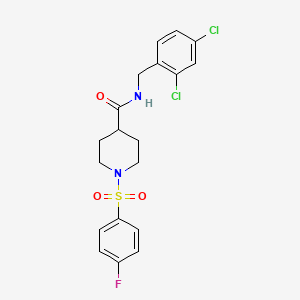
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. DAPT is a γ-secretase inhibitor, which means it can block the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), which is involved in the formation of amyloid plaques in the brain. The inhibition of γ-secretase activity by DAPT has been shown to reduce the production of amyloid-beta peptides, which are the main components of amyloid plaques.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of γ-secretase activity. γ-secretase is a transmembrane protein complex that cleaves various type I transmembrane proteins, including APP and Notch. The cleavage of APP by γ-secretase results in the production of amyloid-beta peptides, which can aggregate to form amyloid plaques. The inhibition of γ-secretase activity by this compound prevents the cleavage of APP and reduces the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta peptides and prevent the formation of amyloid plaques. In the context of cancer, this compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the Notch signaling pathway. However, the use of this compound in cancer therapy is still in the experimental stage and requires further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in lab experiments include its specificity for γ-secretase inhibition and its ability to reduce the production of amyloid-beta peptides. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments and to follow proper safety procedures.
Direcciones Futuras
There are several future directions for the use of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in scientific research. One direction is to study the effects of γ-secretase inhibition on other biological processes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Another direction is to develop more potent and selective γ-secretase inhibitors that can be used in clinical trials for Alzheimer's disease and other neurological disorders. Additionally, the use of this compound in cancer therapy requires further research to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis method of N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves the reaction of 2,4-dichlorobenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of piperidine and triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to be effective in reducing the production of amyloid-beta peptides in vitro and in vivo. This compound has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. In addition, this compound has been used to study the effects of γ-secretase inhibition on cancer cells, as some cancer cells rely on the Notch signaling pathway for their survival.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-2-1-14(18(21)11-15)12-23-19(25)13-7-9-24(10-8-13)28(26,27)17-5-3-16(22)4-6-17/h1-6,11,13H,7-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSSFIKVIAKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
